1-[4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone
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Overview
Description
The compound is a complex organic molecule that includes several functional groups: a fluorophenyl group, an amino group, a triazole ring, a carbonyl group, and a piperazine ring. These groups suggest that the compound could have a variety of chemical properties and potential applications .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the desired configuration and the starting materials available .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a piperazine ring, which is a six-membered ring with two nitrogen atoms opposite each other. Attached to this ring is a carbonyl group (C=O), and a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its various functional groups. For example, the amino group might be involved in acid-base reactions, the carbonyl group in nucleophilic addition or substitution reactions, and the triazole ring in click reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the fluorophenyl group might make the compound more lipophilic, while the piperazine ring might make it more basic .Scientific Research Applications
Synthesis and Biological Activity
A range of 1,2,4-triazole derivatives containing a piperazine nucleus have been synthesized, demonstrating promising biological activities, including antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These compounds were obtained through green chemistry techniques such as ultrasound and microwave irradiation, highlighting their potential in developing new antifungal agents (Mermer et al., 2018).
Antimicrobial Activities
Further studies on 1,2,4-triazole derivatives have shown good to moderate antimicrobial activities against various microorganisms, suggesting their potential use in combating infectious diseases (Bektaş et al., 2007).
Antitumor Activity
Research has also been conducted on 1,2,4-triazine derivatives bearing a piperazine amide moiety for their antitumor activity, particularly against breast cancer cells. These studies have identified compounds with significant antiproliferative effects, suggesting a potential route for the development of new anticancer therapies (Yurttaş et al., 2014).
Antimycobacterial Agents
Compounds derived from fluorinated benzothiazolo imidazole have demonstrated promising antimycobacterial activity. This suggests the potential for developing new treatments against Mycobacterium infections, contributing to the battle against tuberculosis and other mycobacterial diseases (Sathe et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that compounds with similar structures have been observed to interact with their targets, leading to various biological activities .
Biochemical Pathways
Derivatives of similar compounds have been found to possess diverse biological activities , suggesting that this compound could potentially affect multiple biochemical pathways.
Result of Action
Compounds with similar structures have been observed to produce loss of cell viability in certain cell lines , suggesting that this compound could have similar effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-[5-(2-fluoroanilino)-2H-triazole-4-carbonyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN6O2/c1-10(23)21-6-8-22(9-7-21)15(24)13-14(19-20-18-13)17-12-5-3-2-4-11(12)16/h2-5H,6-9H2,1H3,(H2,17,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQSLMRLBDVLNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=NNN=C2NC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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